![molecular formula C14H19ClN2O B2928941 2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide CAS No. 2411308-37-5](/img/structure/B2928941.png)
2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide
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Overview
Description
2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. CPCA is a synthetic compound that belongs to the class of piperidine derivatives and has been found to exhibit interesting pharmacological properties.
Mechanism of Action
CPCA acts by selectively inhibiting the reuptake of DAT and NET in the brain. This leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, which results in increased neurotransmission. The increased neurotransmission, in turn, leads to the activation of various physiological and biochemical pathways, which are responsible for the pharmacological effects of CPCA.
Biochemical and Physiological Effects:
CPCA has been found to exhibit a range of biochemical and physiological effects. The most significant effects of CPCA are related to its ability to increase the levels of dopamine and norepinephrine in the brain. This leads to increased neurotransmission, which results in various physiological and biochemical effects, including increased alertness, improved cognitive function, and enhanced mood.
Advantages and Limitations for Lab Experiments
CPCA has several advantages and limitations for use in lab experiments. One of the most significant advantages of CPCA is its ability to selectively inhibit the reuptake of DAT and NET in the brain. This property makes it a potential drug candidate for the treatment of various neurological disorders. However, the use of CPCA in lab experiments also has several limitations, including its potential toxicity and the need for further research to determine its long-term effects.
Future Directions
There are several future directions for the research on CPCA. One of the most significant directions is the development of more potent and selective DAT and NET inhibitors. This could lead to the development of more effective drugs for the treatment of various neurological disorders. Additionally, further research is needed to determine the long-term effects of CPCA and its potential toxicity. This could help to ensure the safe use of CPCA in clinical settings.
Conclusion:
In conclusion, CPCA is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. CPCA has been found to exhibit interesting pharmacological properties, including its ability to selectively inhibit the reuptake of DAT and NET in the brain. This property makes it a potential drug candidate for the treatment of various neurological disorders. However, further research is needed to determine the long-term effects of CPCA and its potential toxicity.
Synthesis Methods
The synthesis of CPCA involves the reaction of N-methyl-3-phenylpiperidine-4-carboxylic acid with thionyl chloride to produce 2-chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide. The reaction takes place in the presence of a catalyst such as dimethylformamide, and the final product is obtained through the process of recrystallization.
Scientific Research Applications
CPCA has been found to exhibit a range of pharmacological properties, making it a potential candidate for various scientific research applications. One of the most significant applications of CPCA is in the field of neuroscience. CPCA has been shown to selectively inhibit the reuptake of dopamine transporter (DAT) and norepinephrine transporter (NET) in the brain. This property makes it a potential drug candidate for the treatment of various neurological disorders, including attention-deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease.
properties
IUPAC Name |
2-chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-16(14(18)10-15)13-8-5-9-17(11-13)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXILGFLBXWFAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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